Cas no 53714-56-0 (Leuprolide)

Leuprolide Chemical and Physical Properties
Names and Identifiers
-
- Leuprorelin
- 5-OXOPRO-HIS-TRP-SER-TYR-D-LEU-LEU-ARG-PRO-NHC2H5
- [DES-GLY10, DLEU6, PRO9]-LH-RH, ETHYL AMIDE
- [DES-GLY10, DLEU6, PRO9]-LUTEINIZING HORMONE-RELEASING HORMONE, ETHYL AMIDE
- [DES-GLY10, DLEU 6, PRONHET9]
- (DES-GLY10,D-LEU6,PRO-NHET9)-GONADOTROPIN-RELEASING HORMONE
- (DES-GLY10,D-LEU6,PRO-NHET9)-LHRH
- [DES-GLY10, D-LEU6, PRO-NHET9]-LH-RH (HUMAN)
- (DES-GLY10,D-LEU6,PRO-NHET9)-LUTEINIZING HORMONE-RELEASING FACTOR
- (DES-GLY10,D-LEU6,PRO-NHET9)-LUTEINIZING HORMONE-RELEASING HORMONE
- [DES-GLY10, D-LEU6, PRO-NHET9]-LUTEINIZING HORMONE-RELEASING HORMONE HUMAN
- DES-GLY10,[P-LEU6]-LH-RH ETHYLAMIDE
- GLP-HIS-TRP-SER-TYR-D-LEU-LEU-ARG-PRO-NHET
- LEUPROLIDE ACETATE
- LEUPROLIDE (HUMAN)
- LEUPRORELIN ACETATE
- LH-RH LEUPROLIDE
- PGLU-HIS-TRP-SER-TYR-D-LEU-LEU-ARG-PRO-NHET
- [DES-GLY10,DLEU6, PRONHET9] LH-RH LEUPROLIDE
- Leuprolide
- <D-Leu6,DesGly10> LHRH ethylamide
- 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide
- Carcinil
- des-Gly10 ethylamide]gonadotropin releasing hormone
- Enantone
- GLP-HIS-TRP-SER-TYR-DLEU-LEU-ARG-PRO-NHET: GLP-HWSY-DL-LRP-NHET
- Leuplin
- LEUPROPELIN
- Lucrin
- nghormone
- pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHC2H5
- Luteinizinghormone-releasing factor (pig),6-D-leucine-9-(N-ethyl-L-prolinamide)-10-deglycinamide-
- (D-Leu6,des-Gly-NH210)-LH-RH ethylamide
- A43818
- D-Leu6-des-Gly10-LH-releasing hormone ethylamide
- Des-Gly10-[D-Leu6]-LH-releasing hormone ethylamide
- Des-Gly10-[D-Leu6]LH-RHethylamide
- 1-9-Luteinizinghormone-releasing factor (swine), 6-D-leucine-9-(N-ethyl-L-prolinamide)-
- Lupron SR
- NSC 377526
- 1: PN: WO02087616 PAGE: 31 claimed protein
- Lupron
- Leuprolide acetate salt
- Prostap
- Lutrate
- Onectyl
- Enanton
- leuprolide-acetate
- DSSTox_RID_83201
- DSSTox_CID_28935
- DSSTox_GSID_49009
- MLS000028695
- RGLRXNKKBLIBQS-XNHQSDQCSA-N
- Tox21_113507
- SMR00005894
- AKOS037515838
- (D-Leu(sup 6),des-gly-NH2(sup 10),pro-ethylamide(sup 9))-LHRH
- LEUPROLIDE [HSDB]
- DTXSID50872411
- Leuproreline [INN-French]
- AKOS015892744
- Leuprorelina (INN-Spanish)
- 6-D-Leucine-9-(N-ethyl-L-prolinamide)-1-9-luteinizing Hormone-releasing Factor (Pig)
- L-pyroglutamyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-L-proline ethylamide
- LEUPROLIDE [VANDF]
- CCG-270656
- Leuprolide acetate (USAN)
- BISPHENOLA-(3-CHLORO-2-HYDROXYPROPYL)-&
- HY-12553
- NCGC00485984-01
- LEUPROLIDE [MI]
- MFCD00167544
- LEUPRORELIN [EP MONOGRAPH]
- SCHEMBL4585
- Leuprorelina
- Leuproreline (INN-French)
- NSC-377526
- Leuprorelinum [INN-Latin]
- DB00007
- Leuprolide acetate salt, >=98% (HPLC)
- Q907160
- EFY6W0M8TG
- LEUPRORELIN [MART.]
- DTXCID00820063
- LEUPRORELIN [WHO-DD]
- Leuproreline
- 53714-56-0
- Leuprorelin slow release
- Leuprorelinum
- 5-OXO-L-PROLYL-L-HISTIDYL-L-TRYPTOPHYL-L-SERYL-L-TRYOSYL-D-LEUCYL-L-LEUCYL-L-ARGINYL-N-ETHYL-L-PROLINAMIDE
- BDBM50369395
- HS-2016
- (D-Leu(sup 6),des-gly-NH2(sup 10),pro-ethylamide(sup 9))-GNRH
- GTPL1175
- C75519
- TAP-144 FREE BASE
- CS-4947
- L02AE02
- CHEBI:6427
- CKD-841
- LEUPRORELIN (MART.)
- 6-D-Leucine-9-(N-ethyl-L-prolinamide)-10-deglycinamide Luteinizing Hormone-Releasing Factor (Pig)
- (2S)-1-[(2S)-5-carbamimidamido-2-[(2S)-2-[(2R)-2-[(2S)-2-[(2S)-3-hydroxy-2-[(2S)-2-[(2S)-3-(1H-imidazol-4-yl)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanamido]-3-(1H-indol-3-yl)propanamido]propanamido]-3-(4-hydroxyphenyl)propanamido]-4-methylpentanamido]-4-methylpentanamido]pentanoyl]-N-ethylpyrrolidine-2-carboxamide
- Fensolvi (leuprolide acetate injectable suspension)
- (S)-N-ethyl-1-(((S)-5-oxopyrrolidine-2-carbonyl)-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl)pyrrolidine-2-carboxamide
- ABBOTT-43818 FREE BASE
- CHEMBL1201199
- Leuprorelin acetate (JAN)
- Leuprorelin [INN:BAN]
- Leuprolide acetate, United States Pharmacopeia (USP) Reference Standard
- EN300-7481165
- LEUPRORELIN [INN]
- Leuprorelinum (INN-Latin)
- HSDB 6518
- LEUPRORELIN (EP MONOGRAPH)
- AKOS030213246
- CCRIS 8462
- (-)-leuprolide
- Leuprorelina [INN-Spanish]
- GFIJNRVAKGFPGQ-LIJARHBVSA-N
- Leuporelin
- UNII-EFY6W0M8TG
- Leuprorelin?
- DA-64932
- BRD-K26323068-001-01-8
- Leuprolide TFA
-
- MDL: MFCD00072080
- Inchi: 1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1
- InChI Key: RGLRXNKKBLIBQS-XNHQSDQCSA-N
- SMILES: O=C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])/N=C(\N([H])[H])/N([H])[H])N([H])C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H])N([H])C([C@]([H])(C([H])([H])O[H])N([H])C([C@]([H])(C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])C([C@]([H])(C([H])([H])C1=C([H])N=C([H])N1[H])N([H])C([C@]1([H])C([H])([H])C([H])([H])C(N1[H])=O)=O)=O)=O)=O)=O)=O)=O)N1C([H])([H])C([H])([H])C([H])([H])[C@@]1([H])C(N([H])C([H])([H])C([H])([H])[H])=O.O([H])C(C([H])([H])[H])=O
Computed Properties
- Exact Mass: 1208.645462g/mol
- Surface Charge: 0
- XLogP3: 0.7
- Hydrogen Bond Donor Count: 15
- Hydrogen Bond Acceptor Count: 14
- Rotatable Bond Count: 32
- Monoisotopic Mass: 1208.645462g/mol
- Monoisotopic Mass: 1208.645462g/mol
- Topological Polar Surface Area: 432Ų
- Heavy Atom Count: 87
- Complexity: 2390
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- Color/Form: Fluffy solid.
- Density: 1.44
- Melting Point: 150-155°C
- Boiling Point: 1720.5°C at 760 mmHg
- Flash Point: 994.3°C
- Refractive Index: 1.681
- Water Partition Coefficient: Soluble in water at 1mg/ml
- PSA: 466.34000
- LogP: 3.44730
- Specific Rotation: D25 -31.7° (c = 1 in 1% acetic acid)
Leuprolide Security Information
- Signal Word:Danger
- Hazard Statement: H360
- Warning Statement: P201-P280-P308+P313
- WGK Germany:2
- Safety Instruction: S22-S24/25
- RTECS:OH6390000
- HazardClass:6.1
- Safety Term:S22-S24/25
- PackingGroup:Ⅲ
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
Leuprolide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB347460-5 mg |
Leuprolide, 98%; . |
53714-56-0 | 98% | 5 mg |
€179.50 | 2023-07-19 | |
TRC | L330590-5 mg |
Leuprolide |
53714-56-0 | 5mg |
$ 90.00 | 2022-06-04 | ||
abcr | AB347460-100mg |
Leuprolide, 98%; . |
53714-56-0 | 98% | 100mg |
€1720.90 | 2025-02-16 | |
DC Chemicals | DC22504-50mg |
Leuprorelin |
53714-56-0 | >98% | 50mg |
$85.0 | 2023-09-15 | |
TRC | L330590-100mg |
Leuprolide |
53714-56-0 | 100mg |
$620.00 | 2023-05-18 | ||
S e l l e c k ZHONG GUO | P1013-50mg |
Leuprorelin |
53714-56-0 | 99.67% | 50mg |
¥1474.2 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L25550-1mg |
Leuprorelin |
53714-56-0 | 1mg |
¥1162.0 | 2021-09-09 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46242-5mg |
Leuprorelin (Leuprolide) |
53714-56-0 | 98% | 5mg |
¥1926.00 | 2023-09-08 | |
TRC | L330590-5mg |
Leuprolide |
53714-56-0 | 5mg |
$ 109.00 | 2023-09-07 | ||
Enamine | EN300-7481165-0.05g |
(2S)-1-[(2S)-5-carbamimidamido-2-[(2S)-2-[(2R)-2-[(2S)-2-[(2S)-3-hydroxy-2-[(2S)-2-[(2S)-3-(1H-imidazol-4-yl)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanamido]-3-(1H-indol-3-yl)propanamido]propanamido]-3-(4-hydroxyphenyl)propanamido]-4-methylpentanamido]-4-methylpentanamido]pentanoyl]-N-ethylpyrrolidine-2-carboxamide |
53714-56-0 | 95.0% | 0.05g |
$550.0 | 2025-03-10 |
Leuprolide Related Literature
-
Takuya Matsumoto,Koki Sasamoto,Ryo Hirano,Kounosuke Oisaki,Motomu Kanai Chem. Commun. 2018 54 12222
-
Abel Santos,Moom Sinn Aw,Manpreet Bariana,Tushar Kumeria,Ye Wang,Dusan Losic J. Mater. Chem. B 2014 2 6157
-
Wei Chang,Genye He,Kuan Yan,Zhanliang Wang,Yufeng Zhang,Tianyu Dong,Yunxi Liu,Lisi Zhang,Liu Hong Anal. Methods 2021 13 5838
-
Farhad Golmohammadi,Saeed Balalaie,Fatima Hamdan,Shokoofeh Maghari New J. Chem. 2018 42 4344
-
Arianna Gelain,Luca Rizzi,Laura Legnani,Aurora Pacini,Katerina Spyridaki,Vlasios Karageorgos,George Liapakis,Stefania Villa Med. Chem. Commun. 2015 6 1656
-
M. Joyce Nirmala,Uma Kizhuveetil,Athira Johnson,Balaji G,Ramamurthy Nagarajan,Vignesh Muthuvijayan RSC Adv. 2023 13 8606
-
Noureddine Ajellal,Christophe M. Thomas,Thierry Aubry,Yves Grohens,Jean-Fran?ois Carpentier New J. Chem. 2011 35 876
-
R. Elancheran,V. L. Maruthanila,M. Ramanathan,S. Kabilan,R. Devi,A. Kunnumakara,Jibon Kotoky Med. Chem. Commun. 2015 6 746
-
Shingo Nagahara,Yohei Okada,Yoshikazu Kitano,Kazuhiro Chiba Chem. Sci. 2021 12 12911
-
Naoki Yamato,Noriaki Kumagai,Momoha Okahira,Satoru Kosaka,Shuji Kodama,Ryohei Yamamoto,Atsushi Yamamoto,Koichiro Takao,Masanori Yamamoto Chem. Commun. 2022 58 12106
Additional information on Leuprolide
Comprehensive Overview of Leuprolide (CAS No. 53714-56-0): Mechanism, Applications, and Innovations
Leuprolide, a synthetic nonapeptide with the CAS registry number 53714-56-0, is a potent gonadotropin-releasing hormone (GnRH) agonist. This compound has revolutionized the treatment of hormone-dependent conditions, including prostate cancer, endometriosis, and central precocious puberty (CPP). Its unique mechanism of action involves initial stimulation followed by suppression of the pituitary-gonadal axis, making it a cornerstone in modern endocrine therapy. The growing interest in Leuprolide acetate formulations, such as Lupron Depot, reflects its clinical versatility and sustained-release innovations.
Recent advancements in Leuprolide research have focused on optimizing delivery systems, including biodegradable microspheres and implants, to enhance patient compliance. A 2023 study highlighted the efficacy of 3-month depot formulations in reducing treatment frequency for advanced prostate cancer patients. This aligns with current healthcare trends emphasizing long-acting injectables (LAIs) and precision dosing. The compound's molecular structure (C59H84N16O12) allows for targeted modifications, sparking investigations into personalized GnRH therapy.
The pharmaceutical industry has seen rising demand for Leuprolide-based therapies, driven by increasing global prevalence of hormone-responsive cancers. Search analytics reveal high-volume queries like "Leuprolide side effects management" and "Leuprolide vs Goserelin," reflecting patient and clinician concerns. Notably, the compound's role in fertility preservation protocols has gained attention, particularly in oncofertility programs for young cancer patients. Its pK properties (t½ = 3-4 hours) necessitate specialized formulations, explaining the dominance of depot injections in the market.
Emerging applications of CAS 53714-56-0 include experimental use in neuroendocrine disorders and Alzheimer's disease research, where GnRH modulation shows neuroprotective potential. Regulatory agencies classify Leuprolide acetate as a Pregnancy Category X substance, underscoring the need for strict therapeutic monitoring. The synthesis pathway of this 9-amino acid peptide involves sophisticated solid-phase peptide synthesis (SPPS) techniques, with purity standards exceeding 98% for clinical-grade material.
Environmental impact studies confirm that Leuprolide degrades rapidly in aquatic systems (DT50 < 7 days), addressing concerns about pharmaceutical pollution. The global Leuprolide market is projected to grow at 6.8% CAGR through 2030, fueled by patent expirations and biosimilar development. Current clinical trials explore combination therapies with androgen receptor inhibitors, potentially expanding its oncology indications. Analytical methods for 53714-56-0 quantification typically employ HPLC-MS/MS, with recent innovations in portable biosensors for point-of-care monitoring.
Patient education resources emphasize Leuprolide administration techniques and bone density preservation strategies during long-term use. The compound's IC50 values vary across receptor subtypes, explaining its tissue-specific effects. Pharmaceutical chemists are investigating PEGylated Leuprolide analogs to extend half-life while maintaining GnRH receptor specificity. These developments position CAS 53714-56-0 as a continuously evolving therapeutic agent with expanding translational medicine applications.
53714-56-0 (Leuprolide) Related Products
- 76932-56-4(Nafarelin)
- 7531-52-4(L-Prolinamide)
- 74381-53-6(Leuprolide acetate)
- 38234-21-8(Fertirelin)
- 33515-09-2(N-(1-{2-(carbamoylmethyl)carbamoylpyrrolidin-1-yl}-5-(diaminomethylidene)amino-1-oxopentan-2-yl)-2-{2-2-(3-hydroxy-2-{2-3-(1H-imidazol-5-yl)-2-(5-oxopyrrolidin-2-yl)formamidopropanamido-3-(1H-indol-3-yl)propanamido}propanamido)-3-(4-hydroxyphenyl)propanamidoacetamido}-4-methylpentanamide)
- 57773-63-4(Triptorelin)
- 61012-19-9(Lecirelin)
- 83150-76-9(Octreotide)
- 71447-49-9(Gonadorelin)
- 57773-65-6(Deslorelin)

